DPP-IV Inhibition: Sequence Reversal Comparison
In a comprehensive screen of 27 tryptophan-containing dipeptides, Trp-Arg was identified as one of three potent DPP-IV inhibitors with an IC₅₀ <45 μM, whereas its reverse-sequence isomer Arg-Trp (the core sequence of H-Arg-Trp-NH2 2 HCl) exhibited no measurable DPP-IV inhibitory activity [1]. This head-to-head comparison within the same study and assay system establishes that the N-terminal tryptophan is essential for DPP-IV active-site engagement. Phosphorylation of other Trp-containing dipeptides (Trp-Thr vs. Trp-pThr) shifted IC₅₀ from 482.1 ± 12.9 μM to >11,000 μM, underscoring the assay's sensitivity to structural modifications at or near the peptide bond [1].
| Evidence Dimension | DPP-IV enzymatic inhibition potency (IC₅₀) |
|---|---|
| Target Compound Data | Arg-Trp (free acid): no measurable inhibition at concentrations tested |
| Comparator Or Baseline | Trp-Arg: IC₅₀ <45 μM |
| Quantified Difference | >45 μM absolute difference; Trp-Arg is a confirmed inhibitor, Arg-Trp is completely inactive |
| Conditions | In vitro DPP-IV enzymatic assay; 27 Trp-containing dipeptides screened; Lineweaver-Burk kinetic analysis confirmed competitive and non-competitive modes depending on sequence (Nongonierma & FitzGerald, Food & Function, 2013) |
Why This Matters
This data definitively precludes the use of H-Arg-Trp-NH2 2 HCl as a substitute for Trp-Arg in DPP-IV inhibition studies and establishes its value as the correct negative control or comparator scaffold for incretin regulation research.
- [1] Nongonierma, A. B., & FitzGerald, R. J. (2013). Inhibition of dipeptidyl peptidase IV (DPP-IV) by tryptophan containing dipeptides. Food & Function, 4(12), 1843–1849. DOI: 10.1039/c3fo60262a. View Source
